3-Bromo-2,5-difluorobenzaldehyde
Overview
Description
3-Bromo-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used primarily in research and development settings, particularly in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-difluorobenzaldehyde can be synthesized through a multi-step process. One common method involves the bromination and fluorination of benzaldehyde derivatives. For example, starting with 2,5-difluorobenzaldehyde, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Condensation Reactions: Primary amines in the presence of a mild acid catalyst (e.g., acetic acid) are typical reagents.
Major Products:
Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups replacing the bromine atom.
Condensation Reactions: Schiff bases and other condensation products are formed, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Bromo-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to create biologically active molecules that are studied for their potential therapeutic effects.
Medicine: Research into new drug candidates often involves the use of this compound as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other adducts.
Halogen Atoms: The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Bromo-2,6-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
4-Bromo-2,5-difluorobenzaldehyde: Bromine atom at a different position on the benzene ring.
2,5-Difluorobenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 3-Bromo-2,5-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
3-bromo-2,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPYZKOMHPTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.